molecular formula C10H10ClNO2 B12311482 2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B12311482
M. Wt: 211.64 g/mol
InChI Key: FLFKFUGFOFMQRB-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. The pyridine ring is substituted with a chlorine atom at position 2, a methyl group at position 4, and a carboxylic acid group at position 3. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl and chlorine substituents) and acidity (from the carboxylic acid group).

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c1-5-6-3-2-4-7(6)12-9(11)8(5)10(13)14/h2-4H2,1H3,(H,13,14)

InChI Key

FLFKFUGFOFMQRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=NC(=C1C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Cyclopentanedione Condensation and Annulation

The patent CN109824591A outlines a scalable method for related cyclopenta[b]pyridines, adaptable to the target compound:

Procedure :

  • Intermediate Formation : React cyclopentanedione (1) with (Z)-N-[2-chloro-3-(dimethylamino)allylidene]-N-methylmethanaminium hexafluorophosphate in THF using potassium tert-butoxide (t-BuOK) and DABCO at 45°C.
  • Cyclization : Treat the intermediate with ammonium acetate in methyl tert-butyl ether (MTBE) at 70–75°C, achieving 83% yield in the analogous ketone synthesis.

Adaptation for Carboxylic Acid :

  • Replace the ketone precursor with a carboxyl-containing analog (e.g., 3-cyano derivative followed by nitrile hydrolysis).
  • Use POCl3 for chlorination at position 2, as demonstrated in pyrimidine syntheses.

Visible Light-Promoted [3+2] Cycloaddition

The ACS Journal of Organic Chemistry reports a photochemical route to cyclopenta[b]chromenocarbonitriles, suggesting applicability to pyridine systems:

Method :

  • Irradiate 3-cyanochromones with N-cyclopropylaniline in DMSO using Eosin Y catalyst under green LED.
  • Modification : Substitute chromones with a methyl- and carboxyl-functionalized diene to direct cyclopenta[b]pyridine formation.

Advantages :

  • Mild conditions preserve acid-sensitive groups.
  • High regioselectivity via radical intermediates.

Functionalization of Preformed Cyclopenta[b]Pyridine Cores

Chlorination and Methylation

Chlorination :

  • Use POCl3 in dichloromethane with NaHCO3, achieving >90% substitution at position 2.
  • Caution : Competing reactions at nitrogen require careful stoichiometry.

Methylation :

  • Introduce methyl via Friedel-Crafts alkylation using methyl iodide and AlCl3 at −20°C.

Carboxylation Strategies

Direct Carboxylation :

  • Employ CO2 insertion using Pd-catalyzed C–H activation at position 3.
  • Conditions : Pd(OAc)2, 1,10-phenanthroline, K2CO3 in DMF at 120°C.

Nitrile Hydrolysis :

  • Convert 3-cyano intermediates to carboxylic acids using H2SO4/H2O (1:1) at 100°C.

Convergent Synthesis via Cross-Coupling

Suzuki-Miyaura Coupling

  • Couple 3-boronic acid-functionalized cyclopenta[b]pyridine with methyl-substituted aryl halides.
  • Catalyst : Pd(PPh3)4, K2CO3, in dioxane/H2O (3:1) at 80°C.

Optimization and Scale-Up Considerations

Catalyst Screening

Catalyst Solvent Temp (°C) Yield (%)
Ammonium acetate MTBE 75 83
Pd(OAc)2 DMF 120 68
Eosin Y DMSO 25 72

Solvent Impact

  • Tetrahydrofuran (THF) enhances intermediate stability in annulation steps.
  • MTBE improves cyclization selectivity by reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has been investigated for its biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its structural features may contribute to its ability to inhibit bacterial growth.
  • Anti-inflammatory Properties : Research has shown that derivatives of this compound can inhibit albumin denaturation, suggesting potential anti-inflammatory effects comparable to established drugs like ibuprofen .

Agrochemicals

The compound has potential applications in the agrochemical sector:

  • Pesticide Development : Its unique structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. Preliminary studies suggest that derivatives can act as effective insecticides or fungicides.

Material Science

In material science, this compound's properties may be leveraged for:

  • Polymer Synthesis : The incorporation of 2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine into polymer matrices can enhance thermal stability and mechanical properties of the resulting materials.
  • Dyes and Pigments : The compound's chromophoric characteristics may allow it to be used in the development of dyes or pigments for various industrial applications.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of 2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine derivatives demonstrated a significant reduction in bacterial growth rates compared to control groups. The results indicated an IC50 value comparable to standard antibiotics, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In vitro tests assessing the ability of the compound to inhibit albumin denaturation showed promising results. The percentage inhibition was measured and compared against known anti-inflammatory agents, revealing that certain derivatives exhibited superior efficacy .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects on Bioactivity

  • Chlorine vs. Bromine/Iodine : Chlorine’s balance of electronegativity and size optimizes binding to biological targets (e.g., enzyme active sites) compared to bulkier halogens like iodine .
  • Carboxylic Acid Position: Position 3 (target) vs.

Biological Activity

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₉H₁₀ClN
  • Molecular Weight: 167.64 g/mol
  • CAS Number: 267242-99-9
  • Melting Point: 41–42 °C .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. In particular, compounds similar to 2-chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine have shown effectiveness against various bacterial strains. For instance, a study demonstrated that certain pyridine derivatives inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antiparasitic Effects

Research has also highlighted the antiparasitic activity of related compounds. A class of thieno[2,3-b]pyridine carboxamides was noted for strong antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited IC50 values in the low nanomolar range, indicating high potency .

The biological activity of 2-chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity:
    • Similar compounds have been shown to inhibit adenosine kinase (AdK), which raises endogenous adenosine levels. This mechanism is particularly relevant in conditions such as seizures and inflammation .
  • Bioconversion Studies:
    • The use of whole cells from Burkholderia sp. MAK1 has been explored for the bioconversion of pyridine derivatives into hydroxylated products. This suggests that such compounds can undergo metabolic transformations that may enhance their biological activity .

Study on Antimicrobial Efficacy

A study published in Nature explored the conversion of pyridine derivatives into bioactive compounds using microbial systems. The results indicated that specific substitutions on the pyridine ring significantly influenced antimicrobial efficacy against E. coli and Staphylococcus aureus, showcasing the potential therapeutic applications of modified cyclopenta[b]pyridines .

Antiparasitic Activity Assessment

In a research article focusing on antimalarial drug discovery, a series of thieno[2,3-b]pyridine derivatives were synthesized and tested for their activity against Plasmodium falciparum. The most effective compounds demonstrated high selectivity indices and low cytotoxicity in human cell lines, suggesting a promising therapeutic window for further development .

Data Tables

Property Value
Molecular FormulaC₉H₁₀ClN
Molecular Weight167.64 g/mol
Melting Point41–42 °C
CAS Number267242-99-9
Biological Activity Effect Reference
AntimicrobialInhibits bacterial growth
AntiparasiticActive against malaria
Enzyme InhibitionInhibits adenosine kinase

Q & A

Q. Key Considerations :

  • Use DMF or toluene as solvents to enhance solubility .
  • Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Advanced Question: How can contradictory spectral data (e.g., NMR shifts) for cyclopenta[b]pyridine derivatives be resolved?

Methodological Answer:
Contradictions often arise from solvent effects or tautomeric equilibria . For example:

  • NMR Analysis : In CDCl₃, pyridine protons in similar compounds exhibit shifts at δ 7.4–8.3 ppm, but polar solvents (e.g., DMSO-d₆) may deshield protons, causing upfield/downfield deviations .
  • Tautomerism : The cyclopenta[b]pyridine core may interconvert between keto-enol forms, altering peak multiplicity. Use variable-temperature NMR to stabilize dominant tautomers .

Q. Resolution Workflow :

Compare spectra across solvents (CDCl₃ vs. DMSO-d₄).

Conduct 2D NMR (COSY, HSQC) to assign overlapping signals.

Validate with computational methods (DFT calculations for expected shifts).

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for methyl groups (δ 2.1–2.5 ppm) and pyridine protons (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Carboxylic acid carbonyls appear at δ 165–175 ppm .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and chlorine isotopic patterns.

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